Nitro Red

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Nitro Red involves several steps:

Diazotization: The process begins with the diazotization of 4-nitroaniline in acidic conditions to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form the azo compound.

Neutralization and Isolation: The final product is neutralized and isolated as the disodium salt.

Industrial production methods typically involve large-scale batch processes, ensuring high yield and purity of the dye .

Analyse Chemischer Reaktionen

Nitro Red undergoes various chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The azo group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Nitro Red in Targeted Drug Delivery

This compound has been utilized in the development of prodrugs that are activated in hypoxic tumor environments. These prodrugs leverage the activity of nitroreductase (NTR), an enzyme that reduces nitro groups to amines, triggering the release of cytotoxic agents specifically within tumor cells. Recent studies have shown promising results:

- Prodrug NR-NO2 : This compound combines an antibiotic and a chemotherapeutic agent, exhibiting significant fluorescence upon activation by NTR. It selectively accumulates in tumors, enhancing both antibacterial and anticancer activities while minimizing systemic toxicity (Karan et al., 2023) .

- Polymeric Micelle Systems : A polymeric micelle system developed using this compound encapsulates doxorubicin (DOX). Upon NTR activation, the micelles decompose, releasing DOX and enabling real-time imaging of drug release (Sun et al., 2021) .

| Study | Application | Findings |

|---|---|---|

| Karan et al., 2023 | Prodrug NR-NO2 | Enhanced fluorescence and targeted delivery in tumors |

| Sun et al., 2021 | Polymeric micelles for DOX | Real-time imaging and controlled release |

Bioremediation

Degradation of Nitro Aromatic Compounds

This compound also plays a vital role in bioremediation efforts aimed at detoxifying harmful nitroaromatic compounds. Microbial strains such as Pseudomonas have been shown to effectively degrade nitro compounds through enzymatic processes involving nitroreductases. These enzymes facilitate the reduction of nitro groups, leading to less harmful metabolites.

- Pseudomonas DL17 : This strain demonstrated complete degradation of p-nitroaniline within 48 hours, showcasing its potential for bioremediation applications (source not specified) .

| Microbial Strain | Compound Degraded | Degradation Time |

|---|---|---|

| Pseudomonas DL17 | p-Nitroaniline | 100% degradation within 48 hours |

Fluorescent Imaging

Fluorescent Probes for Tumor Imaging

Recent advancements have highlighted this compound's potential as a fluorescent probe for imaging hypoxic tumors. The ability of nitroaromatic compounds to undergo bioreductive activation makes them suitable for non-invasive tumor visualization.

- Bioreductive Agents : These agents can be designed to activate under low-oxygen conditions, providing a mechanism for targeted imaging and monitoring of tumor environments (Li et al., 2021; Liu et al., 2019) .

| Study | Application | Findings |

|---|---|---|

| Li et al., 2021 | NIR Phototheranostic Probe | Enabled imaging of tumors as small as 6 mm³ |

| Liu et al., 2019 | Theranostic Molecule | Enhanced fluorescence and PDT efficiency |

Wirkmechanismus

The mechanism of action of Nitro Red involves its interaction with specific molecular targets. The azo group in the compound can form hydrogen bonds and other interactions with proteins and other biomolecules, leading to its staining properties . The nitro group can also participate in redox reactions, contributing to the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Nitro Red is unique due to its specific structure and properties. Similar compounds include:

Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate:

Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another similar compound with different functional groups.

These compounds share some chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures .

Biologische Aktivität

Nitro Red, also known as nitrobenzene, is a compound that has garnered interest in various fields due to its biological activity. This article delves into its mechanisms of action, therapeutic potential, and the implications of its use in biological systems.

Overview of this compound

This compound is a nitro-substituted aromatic compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring. Its structure allows it to participate in numerous chemical reactions, making it a valuable compound in medicinal chemistry and biochemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Properties : this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. Studies have shown that resistant strains can develop through the reduction of nitro groups to amino groups, leading to a loss of antibacterial efficacy. This reduction is facilitated by nitroreductases, enzymes that convert nitro compounds into less toxic amines .

- Antiviral Activity : Recent research has identified derivatives of this compound as potential antiviral agents against dengue virus. These compounds demonstrated efficacy rates between 52-55%, indicating their potential for further development in antiviral therapies .

- Antineoplastic Effects : Nitro compounds have been noted for their antitumor properties. For instance, certain nitro-substituted compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong antitubercular activity .

Antibacterial Activity

A study investigating the resistance mechanisms in S. aureus revealed that exposure to this compound led to the selection of resistant clones. These clones produced a red color due to the accumulation of reduced forms of this compound, which were inactive against the bacteria. The research highlighted the role of an unknown oxidoreductase that was overexpressed in resistant strains, demonstrating a novel resistance mechanism .

Antiviral Potential

In the context of dengue virus treatment, two nitro-benzylidene phenazine derivatives were identified as promising candidates. The study emphasized the need for optimization to reduce toxicity while enhancing antiviral efficacy .

Antineoplastic Activity

The diverse biological activities of nitro compounds extend to their use as antineoplastic agents. Research indicated that specific structural modifications on the nitro group could enhance their potency against cancer cells. For example, certain derivatives showed improved cytotoxicity profiles compared to their non-nitro counterparts .

Data Tables

| Activity Type | Efficacy | MIC (μM) | Notes |

|---|---|---|---|

| Antibacterial | Significant | 60 | Active against S. aureus |

| Antiviral | 52-55% efficiency | N/A | Effective against dengue virus |

| Antineoplastic | Varies | 0.78 | Effective against M. tuberculosis |

Eigenschaften

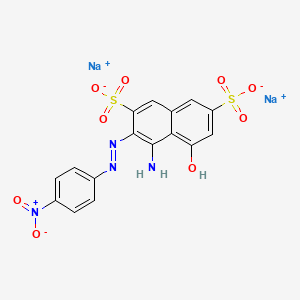

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O9S2.2Na/c17-15-14-8(5-11(7-12(14)21)30(24,25)26)6-13(31(27,28)29)16(15)19-18-9-1-3-10(4-2-9)20(22)23;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFVSYWEMCQEOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889769 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56431-61-9 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-nitrophenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056431619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.